
(R)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is a chiral amine compound with a pyrrolidine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with isopropyl and methyl groups. One common method includes the reductive amination of pyrrolidine with isopropylamine and formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often involve the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on neurotransmitter systems and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
N-Methylpyrrolidine: A simpler analog without the isopropyl group.
N-Isopropylpyrrolidine: Lacks the methyl group on the nitrogen atom.
Uniqueness
®-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is unique due to its chiral nature and the presence of both isopropyl and methyl groups on the nitrogen atom. This combination of features allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications.
Propriétés
Formule moléculaire |
C8H19ClN2 |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
(3R)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-7(2)10(3)8-4-5-9-6-8;/h7-9H,4-6H2,1-3H3;1H/t8-;/m1./s1 |
Clé InChI |
CGZZNQSQBVIOEK-DDWIOCJRSA-N |
SMILES isomérique |
CC(C)N(C)[C@@H]1CCNC1.Cl |
SMILES canonique |
CC(C)N(C)C1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
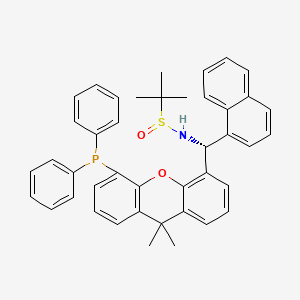
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
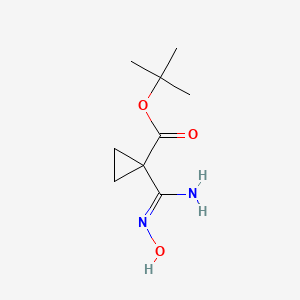

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)
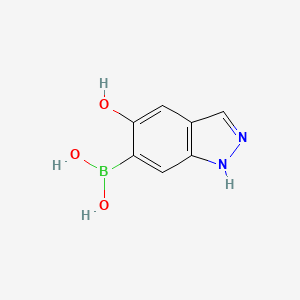
![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)


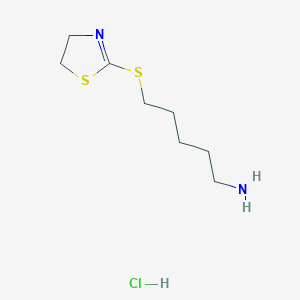
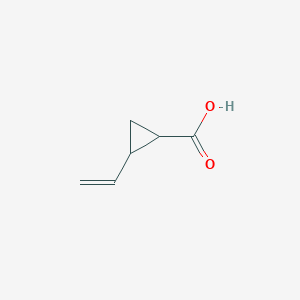
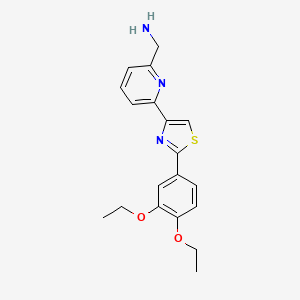
![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)
